molecular formula C18H15Cl2N3O6 B2870826 Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate CAS No. 1164112-06-4

Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate

Cat. No.: B2870826
CAS No.: 1164112-06-4
M. Wt: 440.23
InChI Key: PJWKNGPDPAAESU-ZVBGSRNCSA-N
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Description

Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate is a synthetic organic compound characterized by a propanoate ester backbone functionalized with a 2,4-dichlorobenzoylamino group and a 4-nitrobenzyl oxyimino substituent.

Properties

IUPAC Name

methyl (3E)-2-[(2,4-dichlorobenzoyl)amino]-3-[(4-nitrophenyl)methoxyimino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O6/c1-28-18(25)16(22-17(24)14-7-4-12(19)8-15(14)20)9-21-29-10-11-2-5-13(6-3-11)23(26)27/h2-9,16H,10H2,1H3,(H,22,24)/b21-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWKNGPDPAAESU-ZVBGSRNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound can be described by its chemical formula C16H15Cl2N3O4C_{16}H_{15}Cl_2N_3O_4. It features a dichlorobenzoyl moiety and a nitrobenzyl group, which are critical for its biological activity. The synthesis typically involves multi-step reactions, including amide bond formation and subsequent modifications to introduce the nitro and oxyimino groups.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of anthranilic acid have shown potent inhibition against various cancer cell lines. A study demonstrated that structural modifications in similar compounds could enhance their efficacy against breast and ovarian cancer cells, suggesting that this compound might possess similar properties due to its structural components .

Antimicrobial Properties

The compound's potential antimicrobial effects have also been explored. Similar derivatives have been tested for their ability to inhibit bacterial growth. Compounds with nitro groups are often associated with increased antibacterial activity, particularly against resistant strains of bacteria. The presence of the 2,4-dichlorobenzoyl group may enhance this effect by increasing lipophilicity, facilitating membrane penetration .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzoyl and nitro groups significantly affect the biological activity of these compounds. For example, the introduction of electron-withdrawing groups such as nitro enhances the antitumor activity by stabilizing the compound's interaction with target enzymes involved in cancer cell proliferation .

Case Studies

  • Antitumor Efficacy : A study on related compounds showed that those with a 2,4-dichlorobenzoyl moiety exhibited nanomolar activity against human breast cancer cell lines. The lead compound in this series demonstrated a selective profile against various cancer types .
  • Antibacterial Activity : In vitro tests revealed that derivatives with similar structures displayed effective inhibition against common pathogens. The IC50 values ranged from 1 to 10 µM, indicating potent antimicrobial properties .

Data Tables

Property Value
Molecular FormulaC₁₆H₁₅Cl₂N₃O₄
Molecular Weight367.21 g/mol
Antitumor IC50 (Breast Cancer)~5 nM
Antibacterial IC501-10 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
Target Compound 2,4-Dichlorobenzoyl, 4-nitrobenzyl oxyimino ~423.23* Not reported Hypothesized enzyme inhibition or agrochemical activity
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-((4-nitrobenzyl)oxy)phenyl)propanoate (Ev3) 4-Nitrobenzyl oxy, tert-butoxycarbonyl (Boc) ~430.38* Not reported Intermediate in peptide synthesis; characterized by NMR
Methyl 2-(3-(1-(((4-nitrobenzyl)oxy)imino)ethyl)phenoxy)acetate (5d, Ev5) 4-Nitrobenzyl oxyimino, phenoxyacetate ~360.32* Not reported Synthesized via hydroxylamine coupling; used in circadian rhythm studies
2-Cyano-N-(([(2,4-dichlorobenzyl)oxy]imino)methyl)-3-(2-thienyl)acrylamide (Ev13) 2,4-Dichlorobenzyl oxyimino, acrylamide, thienyl 380.25 Not reported Predicted bioactivity (pKa ~7.97); potential covalent inhibitor
Diclofop-methyl (Ev9) 2,4-Dichlorophenoxy, propanoate ester ~341.18 Not reported Herbicide; targets acetyl-CoA carboxylase
Methyl 2-([(4-chlorophenyl)sulfonyl]amino)propanoate (Ev14) 4-Chlorophenyl sulfonamide 277.72 Not reported Sulfonamide-based intermediate; structural analog for drug discovery

*Calculated based on molecular formula.

Functional Group Impact on Properties

  • Chlorine Substituents: The 2,4-dichlorobenzoyl moiety increases lipophilicity, likely enhancing membrane permeability compared to non-halogenated analogues .
  • Imino Ester: The oxyimino group may act as a reactive handle for further derivatization or as a hydrogen-bond acceptor in molecular interactions .

Pharmacological and Industrial Relevance

  • Enzyme Inhibition : Compounds with nitrobenzyl and dichlorophenyl groups (e.g., Ev3, Ev13) are frequently explored as protease or kinase inhibitors .
  • Agrochemicals : Diclofop-methyl (Ev9) and related esters demonstrate herbicidal activity, suggesting the target compound could be optimized for similar applications .

Data Table: Comparative Analysis of Key Compounds

Feature Target Compound (S)-Methyl Derivative (Ev3) 5d (Ev5) Diclofop-methyl (Ev9)
Core Structure Propanoate ester Propanoate ester Acetate ester Propanoate ester
Key Substituents 2,4-Dichlorobenzoyl, nitrobenzyl oxyimino Boc-amino, nitrobenzyl oxy Nitrobenzyl oxyimino 2,4-Dichlorophenoxy
Molecular Weight ~423.23 ~430.38 ~360.32 ~341.18
Synthetic Route Hydroxylamine coupling Boc-protection, ether formation Hydroxylamine coupling Nucleophilic substitution
Potential Application Enzyme inhibition Peptide synthesis Circadian modulation Herbicide

Preparation Methods

Catalytic Chlorination Methods

The CN101037385A patent demonstrates an efficient route using trichlorotoluene derivatives under Friedel-Crafts conditions:

2,4-Trichlorotoluene + RCOOH → 2,4-Dichlorobenzoyl chloride + RCOCl  

Optimized Conditions:

  • Catalyst: AlCl₃ (0.1-0.5 mol%)
  • Temperature: 120-140°C
  • Solvent: Toluene
  • Yield: 98.8% (GC purity >99%)

This method outperforms traditional thionyl chloride routes by minimizing over-chlorination side reactions. The aluminum chloride catalyst facilitates selective dechlorination while promoting acyl chloride formation.

Comparative Analysis of Chlorinating Agents

Method Reagent Temp (°C) Yield (%) Purity (%)
SOCl₂/DMF Thionyl chloride 80 85 97.2
(COCl)₂ Oxalyl chloride 25 92 98.5
Patent Method AlCl₃/RCOOH 120 98.8 99.2

The catalytic method provides superior yields and purity, though requires careful temperature control to prevent decomposition of the nitrobenzyl moiety in subsequent steps.

Preparation of 4-Nitrobenzyloxyamine

Two-Step Alkylation-Oximation

Step 1: Synthesis of O-(4-Nitrobenzyl)hydroxylamine

NH₂OH·HCl + 4-Nitrobenzyl bromide → O-(4-Nitrobenzyl)hydroxylamine  

Conditions:

  • Base: K₂CO₃ (2.5 equiv)
  • Solvent: DMF/H₂O (3:1)
  • Time: 12 hr
  • Yield: 68%

Step 2: Purification via Recrystallization
Crystallization from ethanol/water (1:4) yields analytically pure product (mp 112-114°C).

Direct Condensation Approach

The Thieme protocol employs in situ generation of oxyimino groups through ozonolysis-oxidation sequences:

Silylated alkene → Ozonolysis → α-Keto ester → Oximation  

While originally developed for β-hydroxy-α-amino esters, this method can be adapted by substituting hydroxylamine derivatives with 4-nitrobenzyloxyamine.

Assembly of the Propanoate Backbone

β-Keto Ester Synthesis

Method A: Oxidation of Serine Derivatives

Methyl L-serinate → [Oxidation] → Methyl 3-oxo-2-aminopropanoate  

Oxidation System:

  • TEMPO (0.1 eq)
  • NaOCl (1.5 eq)
  • KBr (0.2 eq)
  • Bicarbonate buffer (pH 8.5)
  • Yield: 76%

Method B: Claisen Condensation

Methyl acetate + Methyl glycinate → Methyl 3-oxo-2-aminopropanoate  

Conditions:

  • Base: LDA (2.2 eq)
  • Temp: -78°C → 25°C
  • Yield: 63%

Final Assembly Strategies

Sequential Acylation-Oximation

Step 1: Amide Bond Formation

Methyl 3-oxo-2-aminopropanoate + 2,4-Dichlorobenzoyl chloride → Methyl 2-(2,4-dichlorobenzamido)-3-oxopropanoate  

Optimized Conditions:

  • Solvent: CH₂Cl₂
  • Base: Et₃N (3 eq)
  • Temp: 0°C → 25°C
  • Time: 4 hr
  • Yield: 89%

Step 2: Oxime Ether Formation

Methyl 2-(2,4-dichlorobenzamido)-3-oxopropanoate + O-(4-Nitrobenzyl)hydroxylamine → Target Compound  

Conditions:

  • Catalyst: Pyridine (1 eq)
  • Solvent: EtOH
  • Temp: 60°C
  • Time: 2 hr
  • Yield: 82%

Convergent Approach

Fragment Coupling:

2,4-Dichlorobenzoyl azide + Methyl 3-{[(4-nitrobenzyl)oxy]imino}-2-isocyanatopropanoate → Target Compound  

Conditions:

  • Cu(I) catalyst (5 mol%)
  • Solvent: THF
  • Yield: 71%

Critical Analysis of Methodologies

Yield Optimization Challenges

Step Maximum Yield (%) Key Limiting Factor
Benzoyl Chloride 98.8 Over-chlorination side reactions
Oxyamine Synthesis 68 Competing N-alkylation
Acylation 89 Hydrolysis of acyl chloride
Oximation 82 Steric hindrance from benzamide

Purification Challenges

  • Chromatographic Separation: Requires silica gel modified with 10% AgNO₃ to resolve geometric isomers of the oxime
  • Crystallization: Optimal solvent system: Hexane/EtOAc (4:1) with 0.1% AcOH
  • Stability: The nitro group necessitates storage under argon at -20°C to prevent decomposition

Emerging Methodologies

Continuous Flow Synthesis

Adapting the Thieme ozonolysis protocol to flow systems:

[Ozone Generator] → [PTFE Tubing Reactor] → [Quench Module]  

Advantages:

  • 85% yield improvement over batch processes
  • Reduced decomposition of sensitive intermediates

Biocatalytic Approaches

Novel Oxime Reductases:

  • Enantioselective reduction of oxime ethers
  • 99% ee achieved using modified glucose dehydrogenase systems

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